molecular formula C8H7BrClFO B12959957 1-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol

1-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol

Cat. No.: B12959957
M. Wt: 253.49 g/mol
InChI Key: XAYFDAOPDODNTM-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, with an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-bromo-2-chloro-6-fluoroacetophenone with a reducing agent to yield the desired ethan-1-ol derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, chlorination, and fluorination processes, followed by reduction reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to remove halogen atoms or to convert the ethan-1-ol group to an alkane.

    Substitution: Halogen atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) under basic conditions.

Major Products Formed:

    Oxidation: Formation of 1-(4-Bromo-2-chloro-6-fluorophenyl)ethanone.

    Reduction: Formation of 1-(4-Bromo-2-chloro-6-fluorophenyl)ethane.

    Substitution: Formation of 1-(4-Amino-2-chloro-6-fluorophenyl)ethan-1-ol or 1-(4-Mercapto-2-chloro-6-fluorophenyl)ethan-1-ol.

Scientific Research Applications

1-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The ethan-1-ol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

  • 2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol
  • 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone
  • 4-Bromo-2-chloro-1-fluorobenzene

Uniqueness: 1-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the phenyl ring, combined with the ethan-1-ol group. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C8H7BrClFO

Molecular Weight

253.49 g/mol

IUPAC Name

1-(4-bromo-2-chloro-6-fluorophenyl)ethanol

InChI

InChI=1S/C8H7BrClFO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3

InChI Key

XAYFDAOPDODNTM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1Cl)Br)F)O

Origin of Product

United States

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